Denatonium saccharide

Overview

Description

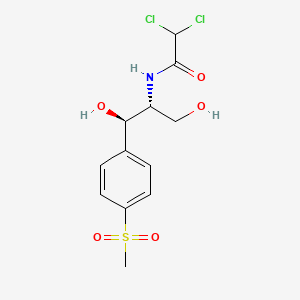

Denatonium saccharide, also known as Bitrex, is an incredibly bitter-tasting compound. It is used in a wide variety of products, including cleaning products, paint, and even food and beverages, to discourage accidental ingestion. It is a white powder that is soluble in water and ethanol, and has a molecular weight of 542.64 g/mol. This compound is considered to be the bitterest substance known to man, and has been used for decades as a deterrent.

Scientific Research Applications

Aversion Potentiation : Denatonium saccharide can potentiate conditioning to other tastes, such as saccharin, in rats. This suggests a role for denatonium in the development of conditioned taste aversions, highlighting its potential in behavioral studies related to taste and toxicity (Davis, Best, & Grover, 1988).

Comparative Aversiveness : Studies have compared the aversiveness of this compound and quinine in rats, finding that rats may perceive quinine as more bitter. This research is significant in understanding the differential responses to bitter compounds in rodents (Davis, Grover, Erickson, Miller, & Bowman, 1987).

Suppressive Effects and Deterrent Potential : Research has evaluated the aversive effects of this compound, demonstrating its potential as a deterrent due to its ability to suppress certain behaviors in animals (Davis, Cunningham, Burke, Richard, Langley, & Theis, 1986).

Effects on Drinking Behavior : Investigations into how this compound affects the drinking behavior of animals like grasshopper mice provide insights into its impact on ingestive behaviors (Langley, Theis, Davis, Richard, & Grover, 1987).

Cross-Species Analysis of Aversiveness : Research has extended to comparing the aversiveness of this compound across different species, including prairie dogs and gerbils, to understand how various species perceive bitterness (Davis, Hoskinson, Wilder, Sander, Larsen, & Knapp, 1988).

Aversiveness in Humans : Studies on human perception of this compound's bitterness compared to quinine suggest that denatonium is perceived as more unpleasant, underscoring its potential use in deterring human consumption of certain substances (Davis, Grover, & Erickson, 1987).

Environmental Presence : Denatonium has been detected in wastewater treatment plant effluents and surface waters, indicating its environmental presence and the need for monitoring its impact on ecosystems (Lege, Guillet, Merel, Yanez Heras, & Zwiener, 2017).

Impact on Airway Epithelial Cells : A study found that denatonium can damage mitochondria and induce apoptosis in airway epithelial cells, suggesting implications for respiratory health and the need for careful consideration in its use (Wen, Zhou, Zhang, Li, Wang, Feng, Zhu, Song, Li, & Bai, 2015).

Sustainable Synthesis : Research on the sustainable synthesis of denatonium saccharinate and benzoate, starting from lidocaine, emphasizes the importance of green chemistry in the production of such compounds (Stachowiak, Wysocki, & Niemczak, 2022).

Electrochemical Sensing and Characterization : The development of electrochemical sensing methods for denatonium ion highlights the ongoing efforts to better quantify and characterize this compound in various environments (Olmos & Pereira, 2020).

Mechanism of Action

Target of Action

Denatonium saccharide, also known as BITTERANT-s, is a bitter compound that primarily targets taste receptors . It is known to activate bitter taste receptors on various cell types, including taste cells, enteroendocrine cells, hindbrain neurons, airway epithelial cells, nasal solitary chemosensory cells, and airway smooth muscle cells .

Mode of Action

It is known that the activation of bitter taste receptors by denatonium leads to an increase in intracellular ca2+ levels via a g-protein-coupled receptor (gpcr) cascade involving phospholipase c (plc)/inositol 1,4,5-trisphosphate (ip3) signaling . This increase in intracellular Ca2+ triggers various cellular responses depending on the cell type.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to taste perception and intracellular signaling . Upon activation of the bitter taste receptors, a cascade of intracellular events is triggered, leading to the perception of bitterness. This can result in various physiological responses, such as the release of neurotransmitters in taste cells, insulin secretion by pancreatic islets, and the release of antimicrobial peptides from nasal solitary chemosensory cells .

Result of Action

The primary result of this compound’s action is the perception of a strong bitter taste, which serves as an aversive signal to prevent inappropriate ingestion . It is used in a variety of products, including denatured alcohol, antifreeze, nail-biting deterrents, and animal repellents, to discourage accidental ingestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bitterness perception can be affected by the presence of other flavors or substances. Furthermore, its effectiveness as a deterrent can be influenced by the individual’s sensitivity to bitter tastes, which can vary widely among the population .

Safety and Hazards

Future Directions

The future demand and key players in the Denatonium Saccharide market are poised to play pivotal roles in shaping the industry’s trajectory . The market is marked by a dynamic and rapidly changing competitive landscape . A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy .

properties

IUPAC Name |

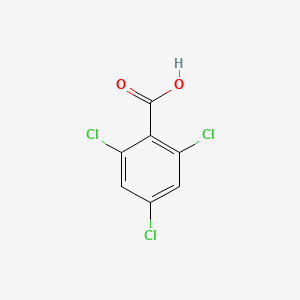

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHOZBCVOAFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034361 | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90823-38-4, 61724-46-7 | |

| Record name | Denatonium saccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Violet 68 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Denatonium saccharide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM SACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How aversive is denatonium saccharide to different rodent species compared to humans?

A1: Research suggests that the aversiveness of this compound varies significantly across species. While considered highly aversive to humans, studies show that rats actually prefer this compound over quinine, another bitter compound. [] This preference was observed in choice tests where rats consistently consumed more this compound solution. [] Interestingly, grasshopper mice, unlike rats, perceive this compound as more aversive than quinine, a response more similar to humans. [] This highlights the species-specific perception of bitterness and emphasizes the importance of considering target species when employing this compound as an aversive agent.

Q2: Can this compound be used to condition taste aversions in rodents?

A2: While this compound is intended to be aversive, its effectiveness in inducing conditioned taste aversions in rats has been questioned. [] Experiments pairing this compound with saccharin solutions showed inconsistent results in suppressing saccharin consumption over time. [] This suggests that this compound may act as a relatively weak aversive stimulus in rats, at least within the context of conditioned taste aversion paradigms.

Q3: Beyond taste, does exposure to this compound elicit other noticeable responses in rats?

A3: Interestingly, research indicates that rats emit a distinct odor when encountering this compound. [] This odor, distinct from those associated with reward or non-reward, serves as a signal of impending illness to other rats, prompting them to slow their approach towards the source of the odor. [] This suggests that this compound triggers a broader physiological response in rats beyond simple taste aversion.

Q4: Does this compound hold promise as a repellent against rodents in food packaging?

A4: Despite its variable effectiveness as a taste deterrent in some rodents, this compound, combined with other repellents, shows potential for protecting food from rodent damage. [] A study demonstrated that a mixture of this compound, denatonium benzoate, capsicum oleoresin, and natural clinoptilolite provided 100% repellency against house mice in food packaging tests. [] This synergistic effect highlights the potential of combining this compound with other aversive agents to enhance its efficacy as a repellent.

Q5: What are the limitations of using bitter substances like this compound as repellents against herbivores?

A5: Research suggests that relying solely on bitter substances like this compound as repellents against herbivores might be ineffective. [, ] While effective against certain species, their impact on herbivore behavior is inconsistent and highly variable. [, ] Factors like individual preferences, habituation, and the presence of more palatable food sources can significantly influence their efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)

![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)

![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)